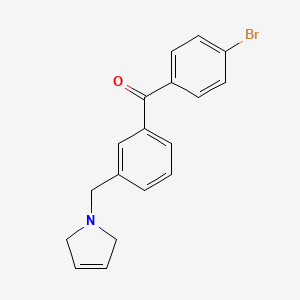

(4-ブロモフェニル)(3-((2,5-ジヒドロ-1H-ピロール-1-イル)メチル)フェニル)メタノン

説明

(4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a useful research compound. Its molecular formula is C18H16BrNO and its molecular weight is 342.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物活性

この化合物は、ピラゾリン誘導体の合成に使用されており、これらの誘導体はさまざまな生物活性を示しています . ピラゾリンとその誘導体は、抗菌活性、抗真菌活性、抗寄生虫活性、抗炎症活性、抗うつ活性、抗けいれん活性、抗酸化活性、および抗腫瘍活性を持つことが示されています .

神経毒性研究

この化合物は、神経毒性の可能性を調査する研究で使用されています。 具体的には、仔魚の脳におけるアセチルコリンエステラーゼ(AchE)活性とマロンジアルデヒド(MDA)レベルへの影響を研究するために使用されてきました .

酸化ストレス研究

この化合物は、酸化ストレスを調査する研究で使用されています。 さまざまな細胞成分への酸化ストレスの影響を研究するために使用されてきました .

薬物動態調節

類似の構造を持つ化合物は、薬物物質の薬物動態特性を正に調節するために使用されてきました . このヘテロ環を生物活性化合物に組み込むことは、マンニッヒ反応によって達成できます .

疾患治療研究

類似の構造を持つ化合物は、パーキンソン病やアルツハイマー病などのさまざまな疾患状態の治療薬の開発に使用されてきました .

抗菌活性

類似の構造を持つ化合物は、新規抗菌薬の開発に使用されてきました .

抗真菌活性

類似の構造を持つ化合物は、新規抗真菌薬の開発に使用されてきました .

抗腫瘍活性

作用機序

生化学分析

Biochemical Properties

(4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . By inhibiting AchE, (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can affect neurotransmission and potentially modulate neurological functions.

Cellular Effects

The effects of (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone on various cell types and cellular processes are profound. This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis . Additionally, (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can alter gene expression patterns, affecting the transcription of genes involved in stress response and metabolic regulation.

Molecular Mechanism

At the molecular level, (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exerts its effects through various binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its enzymatic activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine in synaptic clefts, enhancing cholinergic signaling. Furthermore, the compound’s ability to generate ROS suggests that it may interact with mitochondrial components, disrupting electron transport and promoting oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone remains stable under controlled conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound can result in sustained oxidative stress and potential cellular damage, highlighting the importance of monitoring its stability in experimental setups.

Dosage Effects in Animal Models

The effects of (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as enhanced cholinergic signaling and neuroprotection . At high doses, it can induce toxic effects, including severe oxidative stress, cellular apoptosis, and organ damage . These dosage-dependent effects underscore the importance of determining the optimal therapeutic window for potential clinical applications.

Metabolic Pathways

(4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes phase I and phase II biotransformation reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to the formation of more water-soluble metabolites that can be excreted from the body.

Transport and Distribution

Within cells and tissues, (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation . For example, it may bind to plasma proteins, facilitating its transport through the bloodstream and enhancing its distribution to target tissues. Additionally, the compound’s lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich compartments, such as the mitochondria and endoplasmic reticulum.

Subcellular Localization

The subcellular localization of (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can disrupt electron transport and promote oxidative stress. Additionally, its presence in the endoplasmic reticulum can affect protein folding and calcium homeostasis, further influencing cellular function.

生物活性

(4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into the compound’s biological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a pyrrol moiety, which are critical for its biological activity. The molecular formula is with a molecular weight of approximately 342.2 g/mol . The presence of the bromine atom enhances lipophilicity, potentially influencing its interaction with biological targets.

Synthesis

The synthesis of (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves several steps, typically starting from 4-bromobenzaldehyde and 2,5-dihydro-1H-pyrrole derivatives. A common method includes the condensation reaction followed by purification through recrystallization .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A431 (human epidermoid carcinoma) | <10 | |

| HT29 (colon cancer) | <15 | |

| Jurkat (T-cell leukemia) | <12 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, supported by molecular dynamics simulations that reveal interactions with key regulatory proteins involved in cell proliferation .

Anticonvulsant Activity

The compound has also been evaluated for anticonvulsant properties. In animal models, it demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), suggesting its potential as a therapeutic agent for epilepsy .

Antimicrobial Activity

Preliminary studies indicate that (4-Bromophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest moderate effectiveness compared to standard antibiotics .

Case Studies

A notable case study involved the evaluation of this compound's effects on neurodegenerative diseases. In a model of Parkinson's disease, it was found to protect dopaminergic neurons from degeneration, likely through its antioxidant properties and ability to modulate neuroinflammatory responses .

特性

IUPAC Name |

(4-bromophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNFZRZVUSIXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643479 | |

| Record name | (4-Bromophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-98-5 | |

| Record name | Methanone, (4-bromophenyl)[3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Bromophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。